Ethyl 3-(3-Furyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-Furyl)-3-hydroxypropanoate is an organic compound with a molecular formula of C9H12O4 It is characterized by the presence of a furan ring, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Furyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by esterification. The reaction conditions often include:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Furyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine in acetic acid
Major Products Formed
Oxidation: Formation of Ethyl 3-(3-Furyl)-3-oxopropanoate
Reduction: Formation of Ethyl 3-(3-Furyl)-3-hydroxypropanol
Substitution: Formation of halogenated derivatives of the furan ring
Scientific Research Applications
Ethyl 3-(3-Furyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Furyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Furyl)-3-hydroxypropanoate
- Ethyl 3-(4-Furyl)-3-hydroxypropanoate
- Ethyl 3-(3-Thienyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(3-Furyl)-3-hydroxypropanoate is unique due to the position of the furan ring and the hydroxy group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties and interaction profiles with biological targets.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3-(furan-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8,10H,2,5H2,1H3 |
InChI Key |
LOEKCJCEANUKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)O |
Origin of Product |
United States |
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